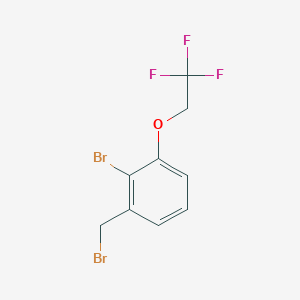

2-Bromo-1-(bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bromo and trifluoroethoxy groups are common in organic chemistry. Bromo groups are often used in substitution reactions, while trifluoroethoxy groups can alter the physical and chemical properties of a molecule, such as its hydrophobicity and stability .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the bromo and trifluoroethoxy groups in separate steps. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the connectivity of its atoms and the arrangement of its bonds. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis

The bromo groups in this compound could potentially be replaced by other groups in a substitution reaction. The trifluoroethoxy group might also participate in reactions, depending on the conditions .Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, and solubility would be determined experimentally. These properties would be influenced by factors such as the compound’s molecular structure and the nature of its functional groups .Applications De Recherche Scientifique

Synthesis and Structural Adaptations

2-Bromo-1-(bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene is versatile in its applications, especially in the synthesis of structurally complex and diverse molecules. For instance, it's utilized in the synthesis of aryne intermediates, enabling the creation of unique compounds like 1- and 2-(trifluoromethoxy)naphthalenes, and trifluoromethoxy-1-naphthols through intricate reactions involving arynes, showcasing the chemical's adaptability in organic synthesis (Schlosser & Castagnetti, 2001). Additionally, its role in the generation of organometallic intermediates like phenylmagnesium, phenyllithium, and phenylcopper is significant, marking its importance in the field of organometallic chemistry (Porwisiak & Schlosser, 1996).

Intermolecular Interactions

The bromo and bromomethyl substituents of this chemical play a crucial role in crystal packing, often dominated by interactions like Br···Br contacts and C-H···Br hydrogen bonds. These interactions highlight the importance of the compound in understanding molecular arrangements and interactions in crystal structures, contributing to the broader understanding of molecular chemistry and materials science (Kuś, Jones, Kusz, & Książek, 2023).

Chemical Transformations

The compound's derivatives are involved in a variety of chemical transformations. For instance, its bromomethyl derivatives participate in Michael-induced Ramberg-Bäcklund reactions, indicating its utility in complex organic reactions and synthesis pathways (Vasin, Bolusheva, & Razin, 2003). Furthermore, the synthesis of benzamide derivatives from bromomethyl benzene derivatives showcases its role in the creation of non-peptide CCR5 antagonists, highlighting its potential in medicinal chemistry and drug design (Bi, 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-1-(bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2F3O/c10-4-6-2-1-3-7(8(6)11)15-5-9(12,13)14/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZFVIUDWUSNDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OCC(F)(F)F)Br)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(2,4-Dichlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B2566276.png)

![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2566277.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2566282.png)

![(E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2566283.png)

![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide](/img/structure/B2566287.png)

![ethyl 2-({[(4-(4-bromophenyl)-5-{[(4-methyl-3-nitrobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2566288.png)

![2-[(2-Fluorophenyl)sulfanyl]acetohydrazide](/img/structure/B2566289.png)

![7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2566290.png)

![Ethyl 4-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2566291.png)